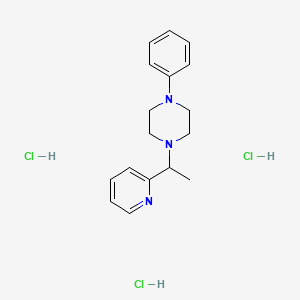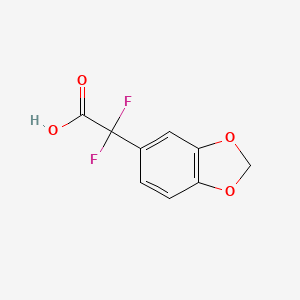
2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing the 1,3-benzodioxol-5-yl group are part of a class of organic compounds known as benzodioxoles . They are characterized by a benzene ring fused to a dioxole ring . These compounds are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with disubstituted halomethanes . For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific substituents present in the molecule. For instance, some compounds undergo Pd-catalyzed C-N cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Researchers have utilized compounds related to 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid in the synthesis of complex organic molecules. For instance, yttrium(III) trifluoroacetate has been employed as an efficient catalyst for synthesizing 2,4,5-triarylimidazoles under mild, solvent-free conditions, showcasing the utility of related chemical structures in facilitating organic reactions (Wang, Liu, & Luo, 2010). Additionally, trifluoroacetic acid catalysis has enabled the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines, highlighting its role in generating compounds with potential pharmaceutical activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).
Detection of Reactive Oxygen Species
Novel fluorescence probes have been developed to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. These probes, including derivatives like HPF and APF, offer a significant advancement in studying the roles of hROS in biological and chemical applications, without the interference of other reactive oxygen species (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Pharmaceutical and Biological Research
Compounds structurally related to this compound have been synthesized and evaluated for various biological activities, including anti-HIV, anticancer, and antimicrobial effects. For example, novel benzofuran derivatives were assessed for their in vitro anti-HIV, anticancer, and antimicrobial activities, demonstrating the potential of these compounds in medicinal chemistry (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(12)13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSQDACROKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2854926.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)
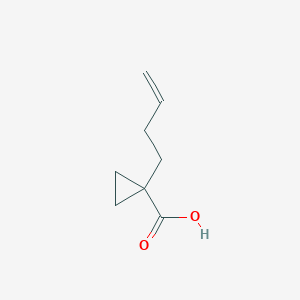
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2854933.png)
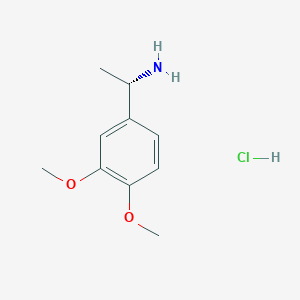
![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)
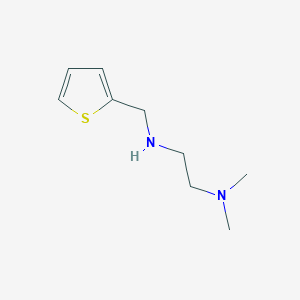
![1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2854938.png)
![(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2854940.png)
